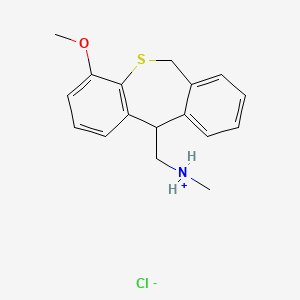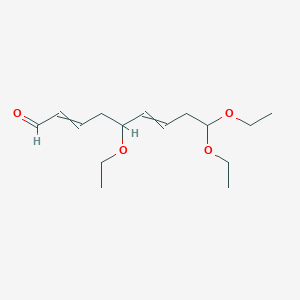
(2-Phenylethene-1,1-diyl)bis(trimethylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylethene-1,1-diyl)bis(trimethylstannane): is an organotin compound that features a phenylethene backbone with two trimethylstannane groups attached. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylethene-1,1-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide. For instance, the reaction between (2-phenylethene-1,1-diyl)dibromide and trimethylstannane in the presence of a palladium catalyst can yield (2-Phenylethene-1,1-diyl)bis(trimethylstannane) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Stille coupling reaction remains a cornerstone in its synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Phenylethene-1,1-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in further coupling reactions to form more complex organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Nucleophiles such as halides or alkoxides can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.
Major Products:
Oxidation: Organotin oxides.
Substitution: Various substituted organotin compounds.
Coupling Reactions: More complex organotin polymers or oligomers.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-Phenylethene-1,1-diyl)bis(trimethylstannane) is used as a building block for the synthesis of more complex organotin compounds. It is also employed in the study of organometallic reaction mechanisms .
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may be explored for their potential biological activity, particularly in the development of organotin-based drugs.
Industry: In industry, this compound can be used in the production of polymers and materials with specific electronic properties. It is also of interest in the field of materials science for the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of (2-Phenylethene-1,1-diyl)bis(trimethylstannane) primarily involves its ability to participate in various organometallic reactions. The trimethylstannane groups can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The phenylethene backbone provides a stable framework that can undergo further functionalization .
Vergleich Mit ähnlichen Verbindungen
(2,5-Bis(trimethylstannyl)thiophene): This compound features a thiophene ring with two trimethylstannane groups and is used in similar coupling reactions.
(4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane): This compound has a more complex structure with multiple aromatic rings and is used in the synthesis of low bandgap polymers.
Uniqueness: (2-Phenylethene-1,1-diyl)bis(trimethylstannane) is unique due to its phenylethene backbone, which provides a different electronic environment compared to thiophene or indaceno-based compounds. This uniqueness can lead to different reactivity and properties, making it a valuable compound in organometallic chemistry .
Eigenschaften
CAS-Nummer |
78338-47-3 |
|---|---|
Molekularformel |
C14H24Sn2 |
Molekulargewicht |
429.8 g/mol |
IUPAC-Name |
trimethyl-(2-phenyl-1-trimethylstannylethenyl)stannane |
InChI |
InChI=1S/C8H6.6CH3.2Sn/c1-2-8-6-4-3-5-7-8;;;;;;;;/h2-7H;6*1H3;; |
InChI-Schlüssel |
FTJZQIJQIMKCSG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C(=CC1=CC=CC=C1)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)


![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)





![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)



